[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound featuring a thiazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions One common method starts with the formation of the thiazole ring through the cyclization of appropriate precursors The piperazine ring is then introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and piperazine rings may facilitate binding to specific sites, while the functional groups can participate in various biochemical reactions. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
[5-(2-Chlorophenyl)-2-methyl-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone: shares similarities with other thiazole and piperazine derivatives.
This compound: can be compared to compounds like This compound and This compound.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H18ClN3O3S2 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
[5-(2-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-11-18-14(15(24-11)12-5-3-4-6-13(12)17)16(21)19-7-9-20(10-8-19)25(2,22)23/h3-6H,7-10H2,1-2H3 |
InChI Key |
GLCGBDXWKUPKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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